molecular formula C12H15BrO3 B12606894 4-(4-Bromophenyl)-4-hydroxy-3-(methoxymethyl)butan-2-one CAS No. 649723-51-3

4-(4-Bromophenyl)-4-hydroxy-3-(methoxymethyl)butan-2-one

Cat. No.: B12606894
CAS No.: 649723-51-3
M. Wt: 287.15 g/mol
InChI Key: FDCAVNPUWTWNNS-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-4-hydroxy-3-(methoxymethyl)butan-2-one is an organic compound that features a bromophenyl group, a hydroxy group, and a methoxymethyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-4-hydroxy-3-(methoxymethyl)butan-2-one typically involves multiple steps. One common method starts with the bromination of phenyl compounds to introduce the bromophenyl group. This is followed by the addition of hydroxy and methoxymethyl groups through controlled reactions involving specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-4-hydroxy-3-(methoxymethyl)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the butanone backbone can be reduced to form alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

4-(4-Bromophenyl)-4-hydroxy-3-(methoxymethyl)butan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a useful probe in studying biological pathways and interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-(4-Bromophenyl)-4-hydroxy-3-(methoxymethyl)butan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl group may facilitate binding to specific sites, while the hydroxy and methoxymethyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-4-hydroxy-3-(methoxymethyl)butan-2-one
  • 4-(4-Fluorophenyl)-4-hydroxy-3-(methoxymethyl)butan-2-one
  • 4-(4-Methylphenyl)-4-hydroxy-3-(methoxymethyl)butan-2-one

Uniqueness

Compared to similar compounds, 4-(4-Bromophenyl)-4-hydroxy-3-(methoxymethyl)butan-2-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and specificity, making it a valuable tool in various research applications.

Properties

CAS No.

649723-51-3

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

4-(4-bromophenyl)-4-hydroxy-3-(methoxymethyl)butan-2-one

InChI

InChI=1S/C12H15BrO3/c1-8(14)11(7-16-2)12(15)9-3-5-10(13)6-4-9/h3-6,11-12,15H,7H2,1-2H3

InChI Key

FDCAVNPUWTWNNS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(COC)C(C1=CC=C(C=C1)Br)O

Origin of Product

United States

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